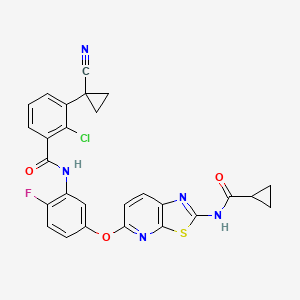

Takeda-6d

Übersicht

Beschreibung

Potent inhibitory activity in both B-RAF and VEGFR2

Takeda-6d is a Novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

Takeda-6d ist ein dualer Inhibitor von RAF-Kinasen und VEGFR2 . Es hemmt wildtypisches B-RAF, mutiertes B-RAF V600E und C-RAF sowie VEGFR2 . Es wurde festgestellt, dass es die MEK- und ERK1/2-Phosphorylierung in mehreren Dickdarmkrebs- und Melanomzelllinien, die B-RAF V600E exprimieren, hemmt . Dies macht es zu einem potenziellen Kandidaten für die Krebsforschung, insbesondere im Studium von Dickdarmkrebs und Melanom.

Hemmung von Wachstumsfaktorrezeptoren

This compound ist selektiv für RAF-Kinasen und VEGFR2 gegenüber einem Panel von 19 zusätzlichen Kinasen . Es hemmt jedoch FGFR3, PDGFRα und PDGFRβ . Dies deutet darauf hin, dass this compound in der Forschung zur Hemmung von Wachstumsfaktorrezeptoren eingesetzt werden könnte.

VEGF-A-induzierte Phosphorylierung

This compound hemmt die VEGF-A-induzierte Phosphorylierung von VEGFR2 in KDR-Zellen, die VEGFR2 überexprimieren . Dies deutet auf eine mögliche Anwendung in der Forschung im Zusammenhang mit Angiogenese und vaskulärer Biologie hin.

In-vivo-Antitumoraktivität

This compound hat eine in-vivo-Antitumoraktivität gezeigt. In einem A375-Melanom-Maus-Xenograft-Modell reduzierte this compound (10 mg/kg) das Tumorentwicklung . Dies deutet auf seine potenzielle Verwendung in der präklinischen Forschung und Medikamentenentwicklung hin.

Kinasehemmung

This compound hat sowohl bei B-RAF mit einem IC50 von 7,0 nM als auch bei VEGFR2 mit einem IC50 von 2,2 nM eine starke inhibitorische Aktivität gezeigt . Dies deutet auf seine potenzielle Verwendung in der Forschung im Zusammenhang mit Kinasehemmung hin.

Zellsignalisierung

Die Fähigkeit von this compound, RAF-Kinasen und VEGFR2 zu hemmen, deutet auf eine potenzielle Verwendung in der Forschung im Zusammenhang mit Zellsignalisierung hin, insbesondere im ERK/MAPK-Signalweg .

Biochemische Forschung

This compound gehört zur Kategorie der Biochemicals . Seine verschiedenen inhibitorischen Aktivitäten deuten auf eine potenzielle Verwendung in der biochemischen Forschung hin, insbesondere im Studium von Kinasen und Wachstumsfaktorrezeptor-Signalisierung .

Wirkmechanismus

Takeda-6d, also known as 2-chloro-3-(1-cyanocyclopropyl)-N-(5-((2-(cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)oxy)-2-fluorophenyl)benzamide or 2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide, is a potent and orally active inhibitor with a wide range of applications in biochemical research .

Target of Action

The primary targets of this compound are BRAF and VEGFR2 . BRAF is a protein kinase involved in sending signals inside cells, which are involved in directing cell growth. VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), playing a key role in angiogenesis, the growth of new blood vessels .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has IC50 values of 7.0 nM for BRAF and 2.2 nM for VEGFR2, indicating its potent inhibitory action . By inhibiting these targets, this compound can suppress the signaling pathways they are involved in .

Biochemical Pathways

This compound affects the MAPK/ERK and VEGFR2 pathways . By inhibiting BRAF, it suppresses the MAPK/ERK pathway, leading to decreased cell proliferation. Its inhibition of VEGFR2 leads to antiangiogenesis, suppressing the growth of new blood vessels .

Pharmacokinetics

This compound is orally active and shows sufficient oral bioavailability . It has been shown to have a bioavailability of 70.5% in rats .

Result of Action

The inhibition of BRAF and VEGFR2 by this compound leads to significant suppression of ERK1/2 phosphorylation . This results in antitumor activity, as seen in studies where this compound showed tumor regression without severe toxicity .

Eigenschaften

IUPAC Name |

2-chloro-3-(1-cyanocyclopropyl)-N-[5-[[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]oxy]-2-fluorophenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19ClFN5O3S/c28-22-16(2-1-3-17(22)27(13-30)10-11-27)24(36)31-20-12-15(6-7-18(20)29)37-21-9-8-19-25(33-21)38-26(32-19)34-23(35)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,31,36)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPMAXSABUPRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)C5=C(C(=CC=C5)C6(CC6)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19ClFN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

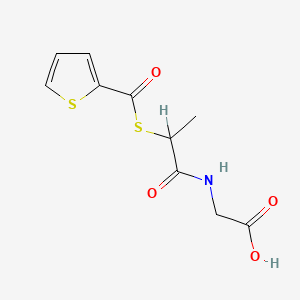

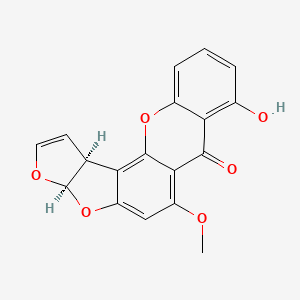

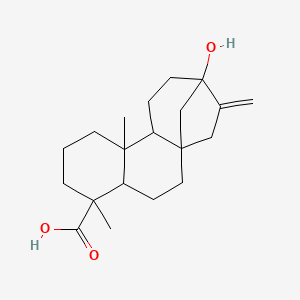

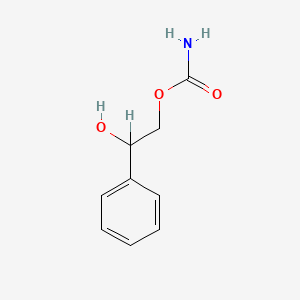

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)

![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)